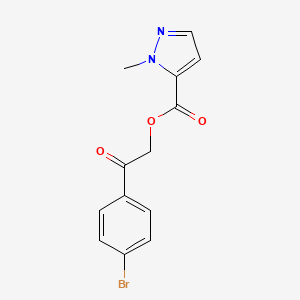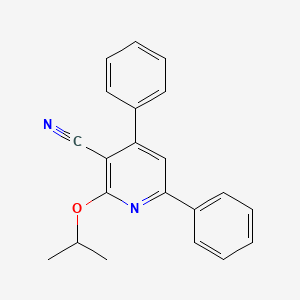![molecular formula C18H12BrClN2O4S B10878738 2-[4-bromo-2-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B10878738.png)
2-[4-bromo-2-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-bromo-2-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid is a complex organic compound with a molecular formula of C19H13BrClNO5S. This compound is characterized by the presence of bromine, chlorine, and a thiazole ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-2-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common method involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-chloroaniline to form an intermediate, which is then cyclized with thiourea to form the thiazole ring. The final step involves the esterification of the phenolic group with chloroacetic acid under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-bromo-2-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the carbonyl group, leading to different reduced products.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-[4-bromo-2-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[4-bromo-2-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazole ring and the halogen atoms play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-2-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenol
- 2-[4-bromo-2-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]propionic acid
Uniqueness
2-[4-bromo-2-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid is unique due to its specific combination of functional groups and the presence of both bromine and chlorine atoms
Propriétés
Formule moléculaire |
C18H12BrClN2O4S |
|---|---|
Poids moléculaire |
467.7 g/mol |
Nom IUPAC |
2-[4-bromo-2-[(Z)-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H12BrClN2O4S/c19-11-1-6-14(26-9-16(23)24)10(7-11)8-15-17(25)22-18(27-15)21-13-4-2-12(20)3-5-13/h1-8H,9H2,(H,23,24)(H,21,22,25)/b15-8- |
Clé InChI |
PVKHQNBVLSPFMW-NVNXTCNLSA-N |
SMILES isomérique |
C1=CC(=CC=C1N=C2NC(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC(=O)O)/S2)Cl |
SMILES canonique |
C1=CC(=CC=C1N=C2NC(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(Pyridin-4-ylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B10878661.png)
![3-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-1(3H)-isobenzofuranone](/img/structure/B10878665.png)
![7-benzyl-2-[(4-chlorophenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10878679.png)


![methyl [4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)phenyl]acetate](/img/structure/B10878704.png)

![ethyl 4-[2-[[5-ethyl-4,6-bis(oxidanylidene)-1H-pyrimidin-2-yl]sulfanyl]ethanoylamino]benzoate](/img/structure/B10878725.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B10878726.png)
![2-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10878730.png)

![1-[4-(3-Methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10878735.png)
![1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10878745.png)
